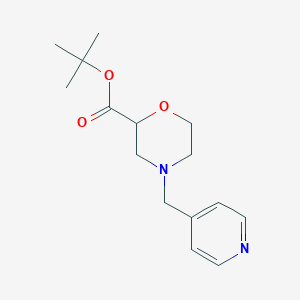![molecular formula C18H26N2O2 B7057700 1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine](/img/structure/B7057700.png)
1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine is a complex organic compound featuring a benzodioxole ring, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyrrolidine Intermediate: The benzodioxole derivative is then reacted with a suitable amine to form the pyrrolidine ring. This step often involves reductive amination.
Formation of the Piperidine Ring: The final step involves the coupling of the pyrrolidine intermediate with a piperidine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs for neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrrolidine and piperidine rings can form hydrogen bonds and hydrophobic interactions, modulating the activity of the target protein.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)piperazine: Shares the benzodioxole ring but differs in the piperazine ring structure.
1-(1,3-Benzodioxol-4-yl)pyrrolidine: Similar benzodioxole and pyrrolidine rings but lacks the piperidine ring.
1-(1,3-Benzodioxol-4-ylmethyl)piperidine: Similar structure but without the pyrrolidine ring.
Uniqueness: 1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine is unique due to the combination of its three-ring system, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-8-19(9-3-1)11-15-7-10-20(12-15)13-16-5-4-6-17-18(16)22-14-21-17/h4-6,15H,1-3,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOARQZVARYBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate](/img/structure/B7057619.png)
![2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057625.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)
![2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol](/img/structure/B7057639.png)

![2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile](/img/structure/B7057661.png)
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057683.png)
![5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7057690.png)
![N-methyl-1-[2-[(5-methylfuran-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7057701.png)
![1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine](/img/structure/B7057707.png)
![2-[Tert-butyl-[(2-methylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7057713.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)
![6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B7057724.png)
